molecular formula C9H17Cl2N3O B1455068 (5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride CAS No. 1452547-58-8

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

Cat. No. B1455068
CAS RN: 1452547-58-8
M. Wt: 254.15 g/mol
InChI Key: QJIWOELGGYGLFD-UHFFFAOYSA-N
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Description

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, also known as 5-P-2-P-M-DHC, is a small molecule that has attracted attention from scientists in many fields due to its potential applications. 5-P-2-P-M-DHC has been studied for its potential use in drug development, its ability to act as a catalyst for certain reactions, and its potential application in the synthesis of other molecules. In

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound can serve as a starting material or intermediate in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown potential in the development of new drugs and therapeutic agents .

Pharmacological Applications

The piperidine moiety is a common feature in many pharmacologically active compounds. Research indicates that piperidine derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. The subject compound could be used to synthesize new piperidine-based drugs with potential pharmacological applications .

Luminescent Material Synthesis

Compounds containing the piperidine and pyrazole groups have been used to synthesize luminescent materials. These materials have applications in creating sensors, organic light-emitting diodes (OLEDs), and other electronic devices. The compound’s structural features may contribute to the development of new luminescent materials with enhanced properties .

Biological Activity Studies

Piperidine derivatives are often studied for their biological activity. The compound could be used in assays to determine its bioactivity profile, which may include antimicrobial, antiviral, or anticancer activities. This research can lead to the discovery of new therapeutic agents .

Chemical Property Analysis

Understanding the chemical properties of such compounds, including melting point, boiling point, and density, is essential for their application in various fields. Researchers can use this compound to study its physicochemical properties and how they influence its reactivity and stability .

Metal Complex Formation

Piperidine and pyrazole derivatives can act as ligands in metal complex formation. These complexes have potential applications in catalysis, material science, and as models for biological systems. The compound could be explored for its ability to form complexes with different metals, leading to new materials with unique properties .

properties

IUPAC Name

(3-piperidin-2-yl-1H-pyrazol-5-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c13-6-7-5-9(12-11-7)8-3-1-2-4-10-8;;/h5,8,10,13H,1-4,6H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIWOELGGYGLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NNC(=C2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
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(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 3
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 4
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 5
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride
Reactant of Route 6
(5-Piperidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

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